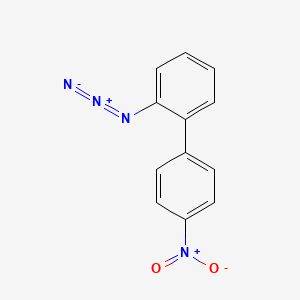

2-Azido-4'-nitro-1,1'-biphenyl

Description

2-Azido-4'-nitro-1,1'-biphenyl is a biphenyl derivative featuring an azido (-N₃) group at the 2-position and a nitro (-NO₂) group at the 4'-position. For instance, the synthesis of 2-azido-4,4′-dinitro-1,1′-biphenyl (DPNN3) involves nitration and azidation steps, suggesting analogous pathways might apply to the target compound . The azido group’s photolabile nature and the nitro group’s electron-withdrawing effects position this compound as a candidate for applications in click chemistry, polymer synthesis, or pharmaceutical intermediates.

Properties

CAS No. |

14191-25-4 |

|---|---|

Molecular Formula |

C12H8N4O2 |

Molecular Weight |

240.22 g/mol |

IUPAC Name |

1-azido-2-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C12H8N4O2/c13-15-14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)16(17)18/h1-8H |

InChI Key |

BGFSRQLXBXRFIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Azido-4'-nitro-1,1'-biphenyl

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Preparation of a nitro-substituted biphenyl intermediate.

- Introduction of an amino group at the 2-position via reduction or substitution.

- Conversion of the amino group to a diazonium salt by diazotization.

- Substitution of the diazonium group with an azide ion to yield the azido derivative.

This sequence leverages classical aromatic substitution and diazotization-azidation reactions to install the azido group selectively.

Detailed Synthetic Procedures

Synthesis of Nitro-Substituted Biphenyl Precursors

Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate is a commonly used intermediate for further functionalization. It can be prepared by nitration of dimethyl biphenyl dicarboxylate derivatives or through palladium-catalyzed coupling reactions involving arylboronic acids and aryl halides under Suzuki–Miyaura conditions.

Conversion of Amino to Azido Group via Diazotization

The amino group at the 2-position is converted into the azido substituent by diazotization followed by azide substitution:

- The amino biphenyl derivative is suspended in acidic media (e.g., 15% HCl).

- Sodium nitrite solution is added dropwise at 0 °C to form the diazonium salt.

- Sodium azide is then added to substitute the diazonium group, forming the azido compound.

- The reaction mixture is heated moderately (e.g., 60 °C for 20 min) to complete the substitution.

- The product is extracted and purified by standard organic workup and chromatography.

Direct Azidation of Nitro-Substituted Biphenyl Aldehydes

An alternative approach involves direct azidation of 4-bromo-2-fluorobenzaldehyde derivatives to obtain azido-substituted biphenyl aldehydes, which can be further elaborated.

- Sodium azide is added to a solution of the bromo-fluorobenzaldehyde in anhydrous hexamethylphosphoramide (HMPA) at 0 °C.

- The reaction is stirred at room temperature for 72 hours.

- The azido product precipitates upon addition of ice-cold water and is purified by column chromatography.

This method is effective for preparing 3-azido-[1,1'-biphenyl]-4-carbaldehyde derivatives, which are structurally related to 2-azido-4'-nitro biphenyls and can be adapted for similar compounds.

Research Findings and Data Tables

Summary of Key Synthetic Steps and Yields

Spectroscopic and Purification Data

- The azido biphenyl compounds are typically isolated as powders with melting points ranging from 130 °C to 210 °C depending on substituents and purity.

- Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

- Characterization includes ^1H NMR, ^13C NMR, and HRMS confirming the presence of azido and nitro groups.

Analytical and Mechanistic Insights

- The diazotization step is critical for selective azidation; low temperatures and controlled addition of sodium nitrite prevent side reactions.

- The azide substitution proceeds via nucleophilic attack on the diazonium intermediate, typically under mild heating to ensure completion.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) are often employed to construct the biphenyl framework before functionalization.

- The presence of the nitro group influences the electronic properties and reactivity of the biphenyl ring, affecting yields and reaction conditions.

Chemical Reactions Analysis

2-Azido-4’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions for these reactions include reducing agents like H2/Pd-C for reduction, nucleophiles like amines for substitution, and copper catalysts for cycloaddition reactions. Major products formed from these reactions include amino-substituted biphenyls and triazole derivatives.

Scientific Research Applications

Organic Synthesis

2-Azido-4'-nitro-1,1'-biphenyl serves as an important intermediate in the synthesis of diverse organic compounds. Its azido group can undergo nucleophilic substitution reactions, making it valuable for constructing complex molecular architectures.

Table 1: Reactions Involving this compound

Materials Science

The compound is utilized in developing new materials with unique properties, particularly in polymer chemistry. Its ability to form covalent bonds makes it suitable for creating cross-linked networks and functionalized polymers.

Case Study: Photopolymerization

A study demonstrated that this compound can be used as a photoinitiator in polymerization processes, leading to the formation of films with enhanced mechanical properties and thermal stability.

Biomedical Research

In the biomedical field, this compound has been investigated for its potential antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for drug development against various viral infections.

Table 2: Biological Activities of this compound

Case Study 1: Antiviral Properties

A study focused on the interaction of this compound with viral enzymes demonstrated significant inhibition of viral replication pathways. The compound was shown to disrupt the activity of RNA-dependent RNA polymerases in specific viruses.

Case Study 2: Material Development

Research on the use of this compound as a photoinitiator highlighted its effectiveness in creating cross-linked polymer networks that exhibit enhanced mechanical strength and thermal stability when exposed to UV light.

Mechanism of Action

The mechanism of action of 2-Azido-4’-nitro-1,1’-biphenyl involves its reactivity due to the presence of the azido and nitro groups. The azido group can generate reactive intermediates, such as nitrenes, which can interact with various molecular targets, including DNA and proteins . These interactions can lead to modifications of the target molecules, affecting their function and activity. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Azido-4'-nitro-1,1'-biphenyl with structurally related biphenyl derivatives:

*Calculated based on molecular formula C₁₂H₈N₄O₂.

Key Observations:

- Substituent Effects : The nitro group in this compound enhances electron withdrawal compared to VM-10’s hydroxyphenyl or DPNN3’s dual nitro groups. This likely increases reactivity in electrophilic substitutions or reduces solubility in polar solvents .

- Azido Group Utility: The azido group enables click chemistry (e.g., Huisgen cycloaddition), shared with 2-azido-1-(4-fluorophenyl)ethanone . However, the nitro group’s stronger electron withdrawal may accelerate azide decomposition compared to fluorine-substituted analogs.

- In contrast, VM-10 employs esterification and nitration steps .

Thermal and Physicochemical Properties

- Melting Points : VM-10 exhibits a moderate melting point (138–140°C), attributed to hydrogen bonding from -CONH and -OH groups . The target compound’s melting point is unreported but expected to be lower due to reduced polarity compared to VM-10.

- Stability : Azido compounds are thermally sensitive; DPNN3’s dual nitro groups may further destabilize it relative to the target compound .

Biological Activity

2-Azido-4'-nitro-1,1'-biphenyl is an organic compound notable for its unique structural features, including an azido group (-N3) and a nitro group (-NO2) attached to a biphenyl backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity.

- Molecular Formula : C12H8N4O2

- Molecular Weight : 240.22 g/mol

- IUPAC Name : 1-azido-2-(4-nitrophenyl)benzene

- CAS Number : 14191-25-4

The presence of the azido and nitro groups contributes to the compound's reactivity, allowing it to participate in various chemical reactions such as reduction, substitution, and cycloaddition. These reactions are critical for its applications in bioorthogonal chemistry and the synthesis of nitrogen-containing heterocycles.

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon exposure to light or specific chemical conditions. The azido group can form nitrenes, which are highly reactive species that can interact with biomolecules such as proteins and nucleic acids. This interaction can lead to modifications that affect the function of these biomolecules, potentially resulting in therapeutic effects or cytotoxicity.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of compounds related to this compound. For instance:

- Study Findings : A synthesized compound derived from a similar structure exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL . This suggests that modifications of the biphenyl structure can enhance antibacterial efficacy.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-Azido derivative | Staphylococcus aureus | 8 |

| 2-Azido derivative | Enterococcus faecalis | 8 |

The photochemical behavior of 2-Azido-4'-nitrophenol, a related compound, has been studied extensively. When irradiated with visible light, it forms nitrene intermediates that can bind covalently to proteins such as bovine serum albumin. The binding affinity was characterized by a dissociation constant (KD) of approximately 0.7 μM . This property is particularly useful in developing photoactivatable probes for biological studies.

Case Studies

- In Vitro Studies on Cytotoxicity : Extended exposure of human embryonic kidney cells to azido compounds showed selective cytotoxicity towards bacterial cells without significant harm to human cells at lower concentrations. This highlights the potential of these compounds as selective antibacterial agents .

- Bioorthogonal Chemistry Applications : The azido group allows for bioorthogonal labeling techniques, which are crucial in tracking biomolecules within living systems. This application is particularly relevant in drug development and molecular biology research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Azido-4'-nitro-1,1'-biphenyl, and what analytical methods validate its purity?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the biphenyl scaffold. For example, nitration at the 4'-position using mixed acid (HNO₃/H₂SO₄) followed by azide introduction via nucleophilic substitution (e.g., NaN₃ with a halogenated precursor). Purity is validated using HPLC (>97% by GC, as per similar biphenyl derivatives in ) and spectroscopic techniques (¹H/¹³C NMR, IR). Crystallographic validation via SHELX software (e.g., SHELXL for refinement) ensures structural integrity .

Q. How should researchers handle stability concerns related to the azide group in this compound?

- Methodological Answer : Azides are thermally and mechanically sensitive. Store the compound at 2–8°C in airtight, light-protected containers (similar to protocols for 4-Chloro-4'-nitro-1,1'-biphenyl in ). Avoid grinding or sudden temperature changes. Monitor decomposition via TGA/DSC and track azide loss using IR spectroscopy (disappearance of the ~2100 cm⁻¹ N₃ stretch) .

Q. What spectroscopic benchmarks are available for confirming the structure of this compound?

- Methodological Answer : Key benchmarks include:

- NMR : Aromatic protons in the biphenyl moiety (δ 7.2–8.5 ppm), nitro group deshielding adjacent protons.

- IR : N₃ asymmetric stretch (~2100 cm⁻¹), NO₂ symmetric/asymmetric stretches (~1520 and ~1350 cm⁻¹).

- MS : Molecular ion peak at m/z ~255 (calculated for C₁₂H₉N₄O₂). Cross-reference with databases like NIST Chemistry WebBook for biphenyl derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) optimizes the molecule’s geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in azide-alkyne cycloadditions. Compare computed IR/NMR spectra with experimental data (as in for organotellurium biphenyls) to validate models. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .

Q. What experimental precautions are critical when designing photolytic studies on this compound?

- Methodological Answer : The nitro group may sensitize photoreactivity. Use UV-vis spectroscopy to identify λₘₐₓ (likely ~300–400 nm for nitroaromatics). Conduct photolysis in inert atmospheres (Ar/N₂) and monitor azide decomposition via in-situ FTIR or HPLC. Reference safety protocols for nitro compounds (e.g., ) to mitigate explosion risks .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

- Methodological Answer : Refine single-crystal X-ray diffraction data using SHELXL ( ). Compare thermal ellipsoids and residual density maps to assess disorder. Validate against CSD (Cambridge Structural Database) entries for analogous biphenyls. Discrepancies may arise from torsional flexibility; use Hirshfeld surface analysis to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.